molecular formula C20H15BrClN3O3 B505103 N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide

N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B505103
M. Wt: 460.7g/mol
InChI Key: LRKKFHKQKIZKDP-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules . The use of ultrasonic irradiation and green catalysts, as mentioned above, provides a more sustainable and efficient approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H15BrClN3O3

Molecular Weight

460.7g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C20H15BrClN3O3/c1-28-15-6-2-12(3-7-15)19(26)24-17-8-5-14(22)10-16(17)20(27)25-18-9-4-13(21)11-23-18/h2-11H,1H3,(H,24,26)(H,23,25,27)

InChI Key

LRKKFHKQKIZKDP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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